An In-Depth Technical Guide to 4-Chloro-3-(trifluoromethoxy)benzoyl Chloride: Properties, Synthesis, and Handling
An In-Depth Technical Guide to 4-Chloro-3-(trifluoromethoxy)benzoyl Chloride: Properties, Synthesis, and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-(trifluoromethoxy)benzoyl chloride is a highly functionalized aromatic acyl chloride. Its unique substitution pattern, featuring a trifluoromethoxy group and a chlorine atom, makes it a valuable and reactive building block in synthetic organic chemistry. Molecules of this class are frequently utilized as intermediates in the development of complex, high-value target molecules, particularly within the pharmaceutical and agrochemical industries. The trifluoromethoxy (-OCF₃) group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, while the acyl chloride moiety provides a reactive handle for a wide range of chemical transformations.
This guide provides a technical overview of 4-Chloro-3-(trifluoromethoxy)benzoyl chloride, focusing on its identification, expected physicochemical properties based on analogous structures, general synthesis protocols, and critical safety and handling considerations. It is important to note that while this compound is available commercially, detailed experimental data on its physical properties are not widely published. Therefore, this guide synthesizes established chemical principles and data from closely related compounds to provide a robust operational framework for laboratory professionals.
Compound Identification and Structure
Accurate identification is paramount for ensuring experimental reproducibility and safety. The definitive identifiers for 4-Chloro-3-(trifluoromethoxy)benzoyl chloride are provided below.
| Identifier | Value | Source |
| Chemical Name | 4-Chloro-3-(trifluoromethoxy)benzoyl chloride | - |
| CAS Number | 886500-55-6 | |
| Molecular Formula | C₈H₃Cl₂F₃O₂ | Calculated |
| Molecular Weight | 259.01 g/mol | Calculated |
| Canonical SMILES | C1=C(C(=O)Cl)C=C(Cl)C(=C1)OC(F)(F)F | - |
| 2D Structure | ![]() | - |
Physicochemical Properties
Specific, experimentally determined physical property data for 4-Chloro-3-(trifluoromethoxy)benzoyl chloride (CAS 886500-55-6) are not extensively reported in publicly available literature. However, by examining structurally similar compounds, such as 4-(trifluoromethoxy)benzoyl chloride, we can infer its likely characteristics.
| Property | Expected Value / Observation | Rationale / Analogous Compound Data |
| Physical State | Colorless to light-colored liquid at 20°C. | Acyl chlorides of similar molecular weight are typically liquids. 4-(Trifluoromethoxy)benzoyl chloride is a clear, colorless to almost colorless liquid.[1] |
| Boiling Point | Data not available. | Expected to be elevated compared to benzene due to polar groups and higher mass. For comparison, 4-(trifluoromethoxy)benzoyl chloride has a boiling point of 56°C at 0.3 kPa.[1] |
| Melting Point | Data not available. | - |
| Density | Data not available. | Likely to be denser than water. 4-(Trifluoromethoxy)benzoyl chloride has a reported density of 1.43 g/mL.[1] |
| Solubility | Reacts with water and other protic solvents (e.g., alcohols). Soluble in common aprotic organic solvents (e.g., DCM, THF, Toluene). | The acyl chloride group is highly susceptible to hydrolysis. |
| Moisture Sensitivity | Highly sensitive to moisture. | This is a characteristic feature of acyl chlorides, which readily hydrolyze to the corresponding carboxylic acid. |
Safety, Handling, and Storage
Disclaimer: This section provides general safety guidance based on analogous compounds. A comprehensive, compound-specific Safety Data Sheet (SDS) must be obtained from the supplier and meticulously followed before any handling or use.
4-Chloro-3-(trifluoromethoxy)benzoyl chloride is expected to be a hazardous chemical requiring stringent safety protocols. Based on data for similar acyl chlorides, it should be treated as a corrosive, water-reactive substance that can cause severe skin burns and eye damage.[1][2][3][4]
Hazard Identification (Anticipated)
-
Skin Corrosion/Irritation: Causes severe skin burns.[1]
-
Eye Damage/Irritation: Causes serious, potentially irreversible eye damage.[1]
-
Reactivity: Reacts violently with water, releasing toxic and corrosive hydrogen chloride (HCl) gas. May be corrosive to metals.[1]
-
Inhalation: Vapors and mists are expected to be corrosive to the respiratory tract.
Recommended Handling Protocol
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with sufficient airflow to prevent exposure to vapors.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye/Face Protection: Use chemical safety goggles and a full-face shield.
-
Skin and Body Protection: A flame-retardant lab coat and appropriate footwear are mandatory. Ensure full skin coverage.
-
-
Safe Handling Practices:
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.[1]
-
Use only well-maintained, dry glassware and syringes/needles.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Keep away from incompatible materials such as water, alcohols, amines, strong bases, and oxidizing agents.[2]
-
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Store under an inert gas atmosphere to maintain chemical integrity.[1]
-
Keep away from heat, sparks, and open flames.[2]
Synthesis and Reactivity
General Synthetic Pathway
Acyl chlorides are most commonly synthesized from their corresponding carboxylic acids. The conversion of 4-Chloro-3-(trifluoromethoxy)benzoic acid to 4-Chloro-3-(trifluoromethoxy)benzoyl chloride is a standard transformation in organic synthesis. Common chlorinating agents for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[5] The use of phosphorus trichloride (PCl₃) is also an effective, atom-efficient method.[6][7]
The general workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of the target acyl chloride.
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol is a generalized procedure based on established methods for acyl chloride formation.
-
Preparation: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. The entire apparatus must be oven- or flame-dried and assembled under an inert atmosphere (N₂ or Ar).
-
Reagent Charging: To the flask, add 4-Chloro-3-(trifluoromethoxy)benzoic acid (1.0 eq) and an inert solvent such as toluene or dichloromethane.
-
Addition of Chlorinating Agent: Slowly add thionyl chloride (SOCl₂, typically 1.5-2.0 eq) to the suspension or solution at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, ~1 drop) can be added to accelerate the reaction.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is critical to use a trap containing a base (e.g., NaOH solution) to neutralize the toxic and corrosive vapors.
-
Purification: The resulting crude 4-Chloro-3-(trifluoromethoxy)benzoyl chloride is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation.
Chemical Reactivity
As a typical acyl chloride, the primary utility of this compound is as a potent acylating agent. The carbon atom of the carbonyl group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to its role in constructing larger molecules through nucleophilic acyl substitution reactions, such as:
-
Esterification: Reaction with alcohols to form esters.
-
Amidation: Reaction with primary or secondary amines to form amides.
-
Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form ketones.
References
-
PubChem. 4-(Trifluoromethoxy)benzoyl Chloride.[Link]
-
Chemdad. 4-CHLORO-3-(TRIFLUOROMETHYL)BENZOIC ACID.[Link]
- Google Patents. CN102766043B - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
-
NINGBO INNO PHARMCHEM CO.,LTD. Key Intermediate: Understanding 4-Chloro-3-(trifluoromethyl)benzoic Acid's Role.[Link]
-
Xiao, J., & Han, L. B. (2019). Atom-efficient chlorination of benzoic acids with PCl3 generating acyl chlorides. Journal of Chemical Research. [Link]
- Google Patents. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
- Google Patents. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.
-
Semantic Scholar. Atom-efficient chlorination of benzoic acids with PCl3 generating acyl chlorides.[Link]
-
NIST. 4-(Trifluoromethyl)benzoyl chloride.[Link]
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